molecular formula C22H25N3OS B2939986 N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide CAS No. 893787-49-0

N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide

Cat. No. B2939986
CAS RN: 893787-49-0
M. Wt: 379.52
InChI Key: JZWOMYAVMIDYMQ-UHFFFAOYSA-N
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Description

Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .


Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . An efficient iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction of 2-aminoarylmethanols and amides or nitriles provides various quinazolines in excellent yields .


Molecular Structure Analysis

The molecular structure of quinazoline consists of a benzene ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The 1 HNMR spectra of quinazoline and quinazolinone derivatives are different from each other according to the presence of acidic proton and its position in the presented compound .


Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water .

Scientific Research Applications

Anticancer Research

The unique structural features of this compound, particularly the presence of a spirocyclic quinazoline moiety, have been explored for their potential anticancer properties. The spirocyclic framework is often associated with a high degree of biological activity, making it a valuable scaffold in drug design . Researchers are investigating its ability to inhibit cancer cell growth and proliferation.

Antimicrobial Activity

Compounds with a thioether linkage, such as the sulfanylacetamide group found in this molecule, are known for their antimicrobial properties. This makes the compound a candidate for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Enzyme Inhibition

The quinazoline ring system is a well-known pharmacophore in the design of enzyme inhibitors. This compound’s ability to interact with various enzymes, potentially inhibiting their activity, is being studied for therapeutic applications, including the treatment of neurodegenerative diseases and metabolic disorders .

Anti-Inflammatory Applications

Due to the presence of the methylphenyl (tolyl) group, the compound may exhibit anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases, where new therapeutic molecules are constantly being sought .

Material Science

In the field of material science, the compound’s robust heterocyclic structure could be utilized in the synthesis of novel organic materials with specific electronic or photonic properties. Its potential applications in creating new semiconductors or photovoltaic materials are being explored .

Neuropharmacology

The structural similarity of this compound to known neuroactive substances suggests that it could have applications in neuropharmacology. It might modulate neurotransmitter systems, offering a new avenue for the treatment of psychiatric and neurological disorders .

Mechanism of Action

Quinazolinones have strongly attracted the interest of medicinal chemist as they constitute a large class of compounds that exhibited broad spectrum of biological activities including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, etc .

Safety and Hazards

Quinazoline is considered an irritant .

Future Directions

Quinazolinones are pharmacophoric scaffold ubiquitous in various biologically active natural products, synthetic compounds, pharmaceutical drugs, agrochemicals and veterinary products . They have a wide range of therapeutic and biological activities, making them a promising area for future research .

properties

IUPAC Name

N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-16-9-3-5-11-18(16)23-20(26)15-27-21-17-10-4-6-12-19(17)24-22(25-21)13-7-2-8-14-22/h3-6,9-12,24H,2,7-8,13-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWOMYAVMIDYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

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